molecular formula C4H10O2<br>C4H10O2<br>CH3CH2OCH2CH2OH B086334 2-Ethoxyethanol CAS No. 110-80-5

2-Ethoxyethanol

Cat. No. B086334
Key on ui cas rn: 110-80-5
M. Wt: 90.12 g/mol
InChI Key: ZNQVEEAIQZEUHB-UHFFFAOYSA-N
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Patent
US04925603

Procedure details

The polyhydric alcohol contributes not only for a freezing point depressing agent, as aforementioned, but also for the improvement in mechanical strengths of the coolant gel of the invention. In detail, when compared to the gel obtained from an aqueous solution containing a polyvinyl alcohol only, a gel obtained from a composition containing any of said polyhydric alcohols is further increased in strength. As a result, a coolant gel suited for substitution for an ice pillow and having sufficient mechanical strength can be prepared by allowing one or more of said polyhydric alcohols to co-exist. The concentration of co-existing polyhydric alcohol may be within the range of from 20 to 80 wt %, preferably from 35 to 75 wt %. If the concentration of co-existing polyhydric alcohol is less than 20 wt %, it becomes difficult to lower the freezing or solidification point to a temperature of lower than -10° C. On the contrary, if the concentration of co-existing polyhydric alcohol is higher than 80 wt %, the freezing point is depressed excessively in some cases or conversely the freezing or solidification point is raised, with unnecessary increase in cost. The effect of depressing the freezing or solidification temperature of a gel is provided also by the addition of a water-soluble monohydric alcohol, such as methyl alcohol (Freezing Point: -20° C. at 25 wt % substitution), ethyl alcohol (Freezing point: -20° C. at 30 wt % substitution), isopropyl alcohol (Freezing Point: -19° C. at 40 wt % substitution), ethoxyethyl alcohol (Freezing Point: -21° C. at 40 wt % substitution) and ethoxyisopropyl alcohol (Freezing Point: -30° C. at 62 wt % substitution) or derivatives thereof, and further by the addition of a general water-soluble organic compound, such as acetone (Freezing Point: -20° C. at 36 wt % substitution), dimethyl sulfoxide (Freezing Point: -25° C. at 37 wt % substitution), methyl sulfonic acid (Freezing Point: -28° C. at 32 wt % substitution), ethyl sulfonic acid (Freezing Point: -24° C. at 37 wt % substitution), dimethylamine (Freezing Point: -20° C. at 33 wt % substitution), methylamine (Freezing Point: -20° C. at 20 wt % substitution) and formic acid (Freezing Point: -20° C. at 35 wt % substitution). However, ethylene glycol, propylene glycol and glycerin are particularly preferred for the reasons that they are odorless and poor in volatility, that the object of depressing the freezing point can be attained at relatively low substitution rate by using one or a mixture of them and that the gel obtained by the addition of them is greatly improved in mechanical strengths. Trimethylene glycol (1,3-propylene glycol) and 2,4-pentanediol are inferior to ethylene glycol and propylene glycol in that light almond-like odor is generated therefrom.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O.CO.[CH2:4]([OH:6])[CH3:5].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH2:4]([O:6][CH2:8][CH2:7][OH:10])[CH3:5].[CH2:4]([O:6][C:7]([OH:10])([CH3:9])[CH3:8])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from an aqueous solution
CUSTOM
Type
CUSTOM
Details
a gel obtained from a composition
TEMPERATURE
Type
TEMPERATURE
Details
is further increased in strength
CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
lower than -10° C
TEMPERATURE
Type
TEMPERATURE
Details
conversely the freezing or solidification point is raised
TEMPERATURE
Type
TEMPERATURE
Details
with unnecessary increase in cost

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCO
Name
Type
product
Smiles
C(C)OC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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